Home > Products > Screening Compounds P37573 > Thalidomide-O-acetamido-C6-acid
Thalidomide-O-acetamido-C6-acid -

Thalidomide-O-acetamido-C6-acid

Catalog Number: EVT-14895174
CAS Number:
Molecular Formula: C22H25N3O8
Molecular Weight: 459.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Thalidomide and its derivatives are synthesized from phthalic anhydride and amino acids, notably glutamic acid or glutamine, through various chemical pathways. The synthesis of Thalidomide-O-acetamido-C6-acid typically involves modifications to the thalidomide core structure to introduce functional groups that can enhance its pharmacological properties.

Classification

Thalidomide-O-acetamido-C6-acid is classified under pharmaceutical compounds and specifically as an immunomodulatory agent. It falls within the broader category of thalidomide analogs, which are designed to retain the beneficial effects of thalidomide while minimizing toxicity.

Synthesis Analysis

Methods

The synthesis of Thalidomide-O-acetamido-C6-acid can be achieved through various methods, primarily focusing on modifying the thalidomide structure. Two notable synthetic routes include:

  1. Direct Acylation: This involves the acylation of thalidomide using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This method allows for the introduction of the acetamido group directly onto the thalidomide framework.
  2. Hexanoic Acid Attachment: The addition of hexanoic acid can be performed through esterification reactions where thalidomide is reacted with hexanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate bond formation.

Technical Details

  • The reaction conditions typically involve moderate temperatures (around 80-100 °C) and solvents such as dichloromethane or pyridine.
  • Yield optimization is crucial, with reported yields varying based on reaction conditions and purification methods.
Molecular Structure Analysis

Structure

The molecular structure of Thalidomide-O-acetamido-C6-acid features:

  • A thalidomide core: Characterized by a phthalimide ring fused to a glutarimide.
  • An acetic amido group: Attached to one of the nitrogen atoms in the glutarimide.
  • A hexanoic acid moiety: Extending from the thalidomide structure, which may enhance lipophilicity and biological activity.

Data

  • Molecular Formula: C_{15}H_{18}N_{2}O_{4}
  • Molecular Weight: Approximately 286.31 g/mol.
  • Key Spectroscopic Data: Infrared (IR) spectroscopy typically shows characteristic amide carbonyl absorption bands around 1645–1680 cm^{-1} and imide carbonyl bands at 1690–1730 cm^{-1}.
Chemical Reactions Analysis

Reactions

Thalidomide-O-acetamido-C6-acid can participate in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release thalidomide and acetic acid.
  2. Esterification: It can react with alcohols to form esters, potentially modifying its solubility and bioavailability.
  3. Reduction Reactions: The carbonyl groups can be reduced to alcohols, altering its pharmacokinetic properties.

Technical Details

  • Reaction conditions vary; for example, hydrolysis may require heating under reflux in aqueous media.
  • Yield and purity are assessed using high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Mechanism of Action

Thalidomide-O-acetamido-C6-acid exhibits its pharmacological effects primarily through immunomodulation:

  1. Inhibition of Tumor Necrosis Factor-alpha (TNF-α): It downregulates TNF-α production by monocytes and macrophages, which is critical in inflammatory responses.
  2. Modulation of Immune Responses: Enhances T-cell proliferation and alters cytokine profiles, promoting anti-tumor immunity.

Data

  • Studies indicate that thalidomide analogs can significantly reduce TNF-α levels in vitro and in vivo, contributing to their therapeutic efficacy against multiple myeloma.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits changes in solubility based on pH; more soluble in acidic conditions due to protonation of amine groups.

Relevant Data or Analyses

Thermal analysis via differential scanning calorimetry (DSC) shows melting points consistent with structural integrity up to approximately 150 °C before decomposition occurs.

Applications

Thalidomide-O-acetamido-C6-acid has several scientific uses:

  1. Cancer Treatment: Utilized as part of combination therapies for multiple myeloma due to its ability to inhibit tumor growth.
  2. Autoimmune Disorders: Shows promise in treating diseases like lupus erythematosus by modulating immune responses.
  3. Research Tool: Serves as a model compound for studying immunomodulatory mechanisms and developing new therapies with improved safety profiles.
Introduction to Thalidomide Derivatives in Targeted Protein Degradation

Historical Context of Thalidomide Analogues in Biomedical Research

The journey of thalidomide analogues begins with the notorious history of thalidomide itself, initially marketed in the 1950s as a sedative but withdrawn due to severe teratogenic effects. Its rediscovery decades later revealed unexpected immunomodulatory and anti-angiogenic properties, particularly efficacy against erythema nodosum leprosum (ENL) and later multiple myeloma [8]. This therapeutic renaissance prompted systematic structural optimization campaigns to overcome thalidomide's limitations, including poor solubility, unpredictable absorption, and toxicity concerns. These efforts yielded lenalidomide, featuring an amino group substitution at the 4-position of the phthaloyl ring and removal of a carbonyl group, resulting in significantly enhanced potency and altered biological effects. Further refinement produced pomalidomide, distinguished by an amino group at the 3-position of the glutarimide ring, which demonstrated even greater anti-myeloma activity and different cytokine modulation profiles compared to its predecessors [8].

Table 1: Key Thalidomide Analogues and Their Structural Innovations

CompoundStructural ModificationsPrimary Therapeutic Application
ThalidomideParent compound; phthalimide and glutarimide groupsENL, Multiple Myeloma
LenalidomideAmino group at phthalimide position 4; carbonyl removalMultiple Myeloma, MDS
PomalidomideAmino group at glutarimide position 3Refractory Multiple Myeloma
Thalidomide-O-acetamido-C6-acidAcetamido linker with terminal carboxylic acid at thalidomide's 4'-positionPROTAC building block (research)

The pharmacokinetic profiles of these compounds also reflected their evolving designs. While thalidomide exhibits relatively slow absorption (Tmax 4-6 hours) and moderate protein binding (55-65%), lenalidomide achieves rapid absorption (Tmax 0.5-4 hours) with lower protein binding (~30%), and pomalidomide demonstrates intermediate absorption kinetics (Tmax 0.5-8 hours) [8]. This progression established the phthalimide/glutarimide core as a versatile platform for chemical modification, setting the stage for the development of functionalized derivatives specifically engineered as PROTAC components rather than standalone therapeutics.

Evolution of Cereblon (CRBN)-Binding Ligands for PROTAC Design

The mechanistic breakthrough in understanding thalidomide derivatives came with the identification of cereblon (CRBN) as their primary molecular target. CRBN functions as the substrate receptor component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. Crucially, seminal structural biology studies revealed that thalidomide and its analogues bind within a hydrophobic tri-Trp pocket (formed by Trp380, Trp386, and Trp388 in human CRBN) in the C-terminal domain, simultaneously creating a neomorphic surface capable of recruiting specific cellular proteins like IKZF1/3 and CK1α for ubiquitination and degradation [5] [7]. This discovery transformed CRBN from a mere target into a hijackable recruitment platform for TPD.

Structural characterization of the CRBN-ligand interface guided rational ligand optimization. Cocrystal structures (e.g., PDB: 4CI1) identified critical binding determinants: the glutarimide ring engages in hydrogen bonding with His378 and Trp380 via its carbonyl and amide groups, while also forming van der Waals interactions with Phe402, Trp386, and Trp388. The phthalimide moiety exhibits greater tolerance for modification, with its solvent-exposed 4-position providing an ideal vector for linker attachment without disrupting CRBN binding [7]. This structural insight directly enabled the development of functionalized CRBN ligands like Thalidomide-O-acetamido-C6-acid, designed specifically for incorporation into PROTAC architectures.

Table 2: Key Discoveries in CRBN Ligand Development for PROTACs

YearDiscovery/InnovationSignificance
2010CRBN identified as primary target of thalidomide teratogenicityEstablished mechanistic link between ligand and E3 ligase complex
2014Cocrystal structures of CRBN with thalidomide, lenalidomide, pomalidomideRevealed precise binding mode and solvent-exposed vector for linker attachment
2015First CRBN-recruiting PROTACs (e.g., ARV-825, dBET1)Validated CRBN ligands for targeted degradation of non-native proteins (BETs)
2018+Development of functionalized ligands (e.g., Thalidomide-O-acetamido-C6-acid)Created building blocks with optimized linkers for streamlined PROTAC synthesis

Recent advances have focused on tuning the specificity and affinity of CRBN ligands. Modifications at the phthalimide 4-position, including diverse heterocyclic replacements and attachment of various linkers, have demonstrated retained or even enhanced CRBN engagement when properly designed. For instance, aminobenzotriazino glutarimides like TD-106 showed improved degradation efficiency for IKZF1/3 compared to pomalidomide [7]. These efforts underscore the transition from therapeutic immunomodulatory drugs to purpose-built E3 ligase recruiters, with Thalidomide-O-acetamido-C6-acid epitomizing this shift through its acetamido-C6-acid spacer designed to optimize PROTAC functionality rather than direct biological activity.

Rationale for Structural Modifications in Thalidomide-O-acetamido-C6-acid Development

Thalidomide-O-acetamido-C6-acid (Chemical Name: 2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl]oxyacetic acid; Molecular Formula: C₁₄H₁₂N₂O₇) represents a strategic optimization of the thalidomide scaffold specifically for PROTAC conjugation. The compound features three deliberate structural innovations over the parent thalidomide structure: (1) An ether linkage at the 4-position of the phthalimide ring; (2) An acetamido group (-NH-C(O)-CH₂-) creating a secondary amide bond; and (3) A C6 aliphatic chain terminating in a carboxylic acid functional group. This molecular architecture serves distinct purposes in PROTAC design and function [1] [9].

The ether-oxygen attachment point preserves the crucial electronic and steric properties of the phthalimide ring necessary for maintaining high-affinity CRBN binding, while providing enhanced synthetic accessibility compared to direct carbon-based linkages. Computational and crystallographic studies indicate that substitutions at this position project away from the CRBN binding interface into the solvent-exposed region, minimizing interference with the protein-ligand interaction [7] [9]. The acetamido spacer (-NH-C(O)-CH₂-) introduces conformational flexibility and a hydrogen-bonding capable amide group that can enhance water solubility and influence the overall physicochemical properties of the resulting PROTAC molecules. This moiety balances flexibility for ternary complex formation with sufficient rigidity to reduce entropic penalties upon binding.

The hexanoic acid (C6) linker length represents a calculated optimization based on extensive PROTAC structure-activity relationship studies. Research has demonstrated that linker length critically influences the efficiency of target protein degradation by modulating the distance and relative orientation between the CRBN ligand and the target protein ligand in the ternary complex. A six-carbon alkyl chain provides approximately 10-12 Å of optimal spacing, facilitating productive ubiquitin transfer while allowing sufficient conformational freedom for induced proximity between the E3 ligase and diverse target proteins [2] [9]. Finally, the terminal carboxylic acid serves as a versatile handle for efficient amide coupling with amine-containing target protein ligands using standard peptide coupling reagents, enabling rapid PROTAC assembly and diversification. This functional group choice reflects a deliberate design strategy to enhance synthetic tractability and compatibility with solid-phase synthesis approaches in drug discovery pipelines.

Table 3: Molecular Characteristics of Thalidomide-O-acetamido-C6-acid and Related Compounds

CharacteristicThalidomide-O-acetamido-C6-acidThalidomide 4'-oxyacetamide-alkylC6-amineClassical Thalidomide
Molecular FormulaC₂₂H₂₅N₃O₈C₂₁H₂₆N₄O₆·HClC₁₃H₁₀N₂O₄
Molecular Weight459.46 g/mol466.92 g/mol (free base: 430.46)258.23 g/mol
CRBN Binding Vector4'-oxygen with acetamido-C6-acid4'-oxygen with acetamido-C6-amineN/A
Terminal Functional GroupCarboxylic acidAmine (as hydrochloride salt)None
Primary ApplicationPROTAC conjugation via amine couplingPROTAC conjugation via carboxylic acid couplingStandalone therapeutic

The structural evolution from classical thalidomide to Thalidomide-O-acetamido-C6-acid exemplifies the rational design principles driving modern TPD therapeutics. By strategically modifying the phthalimide ring at the solvent-exposed 4-position, introducing an optimized spacer, and incorporating a terminal functional handle, this compound provides a versatile building block for PROTAC synthesis. These modifications collectively address key challenges in degrader development: maintaining high-affinity E3 ligase engagement, enabling efficient chemical synthesis of bifunctional molecules, and providing appropriate spatial organization for productive ternary complex formation. As such, Thalidomide-O-acetamido-C6-acid represents a significant milestone in the ongoing development of cereblon-directed protein degradation technologies [1] [9] [10].

Properties

Product Name

Thalidomide-O-acetamido-C6-acid

IUPAC Name

7-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]heptanoic acid

Molecular Formula

C22H25N3O8

Molecular Weight

459.4 g/mol

InChI

InChI=1S/C22H25N3O8/c26-16-10-9-14(20(30)24-16)25-21(31)13-6-5-7-15(19(13)22(25)32)33-12-17(27)23-11-4-2-1-3-8-18(28)29/h5-7,14H,1-4,8-12H2,(H,23,27)(H,28,29)(H,24,26,30)

InChI Key

WOLLRZHSUPHKGE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.